molecular formula C17H16N4 B1331231 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine CAS No. 413620-13-0

2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine

Katalognummer B1331231
CAS-Nummer: 413620-13-0
Molekulargewicht: 276.34 g/mol
InChI-Schlüssel: TZLATRIAIDVTTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine is a nitrogen-containing heterocyclic molecule that is part of a broader class of pyrimidine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various related compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the properties and reactivity of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine.

Synthesis Analysis

The synthesis of nitrogen-containing pyrimidine derivatives is a topic of interest in the field of heterocyclic chemistry. Paper describes the synthesis of 5-nitro-4,6-diphenylpyrimidine derivatives by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds. Although the specific synthesis of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine is not detailed, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for understanding their chemical behavior. Paper provides insights into the crystal structure of a related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, characterized by single-crystal X-ray diffraction. The study reveals a one-dimensional chained structure formed by hydrogen bond interactions, which further extends into a three-dimensional network. This information is valuable as it suggests that similar hydrogen bonding patterns might be expected in the crystal structure of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine, influencing its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with hydrazine is a subject of considerable interest. Papers and explore the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its derivatives, leading to various products including triazoles and guanidines. These reactions demonstrate the potential pathways and transformations that pyrimidine rings can undergo. While the specific reactions of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine are not discussed, the general mechanisms provided can offer a foundation for predicting its chemical behavior in the presence of hydrazine or similar reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The papers reviewed do not directly provide data on the physical and chemical properties of 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine. However, the structural data from paper and the synthesis and reaction pathways from papers , , and can be used to infer that the compound is likely to exhibit properties consistent with aromatic heterocycles, such as stability, potential for hydrogen bonding, and reactivity towards nucleophiles and electrophiles.

Wissenschaftliche Forschungsanwendungen

Cyclopalladation in Organometallic Chemistry

Caygill, Hartshorn, and Steel (1990) investigated the cyclopalladation of phenylpyrimidines, including derivatives like 4,6-diphenylpyrimidine, a close relative to 2-(1-methylhydrazinyl)-4,6-diphenylpyrimidine. They found that these compounds undergo selective metallation, contributing to the field of organometallic chemistry (Caygill, Hartshorn & Steel, 1990).

Synthesis of Nitrogen-Containing Derivatives

Sedova, Shkurko, and Nekhoroshev (2002) synthesized nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine, again closely related to the compound . Their work adds to the knowledge of synthesizing substituted pyrimidines, which are important in various chemical applications (Sedova, Shkurko & Nekhoroshev, 2002).

Metallation Studies

Katrizky et al. (1982) conducted metallation studies with pyrimidines, including 2-alkylamino-4,6-diphenylpyrimidines. They explored how these compounds react under different conditions, contributing to a deeper understanding of pyrimidine chemistry (Katrizky et al., 1982).

Supramolecular Network Study

Goswami et al. (2008) synthesized co-crystals containing substituted 2-aminopyrimidines with different dicarboxylic acids, including 2-amino-4,6-diphenylpyrimidine. This research provides insights into crystal engineering and supramolecular architecture, key areas in materials science (Goswami et al., 2008).

Chemical Transformations

Harutyunyan et al. (2020) examined the chemical transformations of 4-(4-aminophenyl)-2,6-diphenylpyrimidine, a compound structurally similar to 2-(1-methylhydrazinyl)-4,6-diphenylpyrimidine. Their work contributes to the understanding of how such pyrimidines can be chemically modified, which is crucial for developing new chemical entities (Harutyunyan et al., 2020).

Zukünftige Richtungen

The use of “2-(1-Methylhydrazinyl)pyridine” as a bidentate directing group in various chemical reactions shows promise for future research and applications .

Eigenschaften

IUPAC Name

1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLATRIAIDVTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355084
Record name 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

CAS RN

413620-13-0
Record name 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.